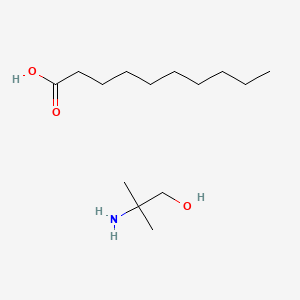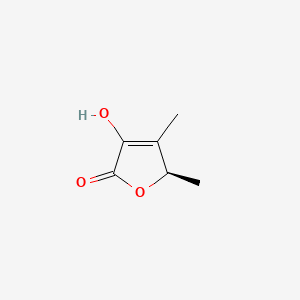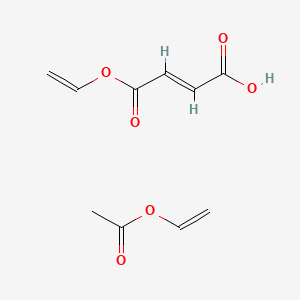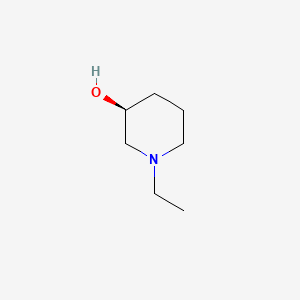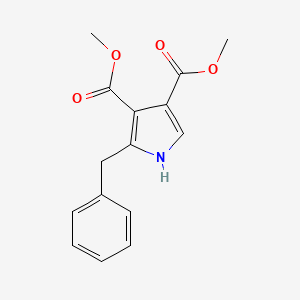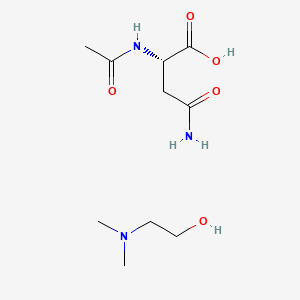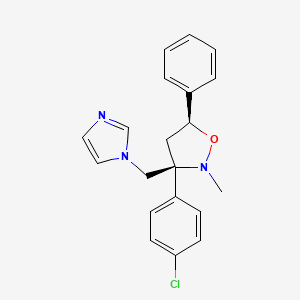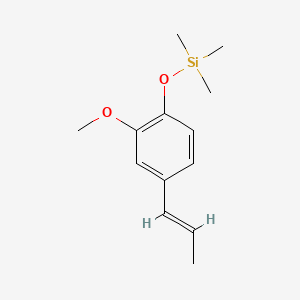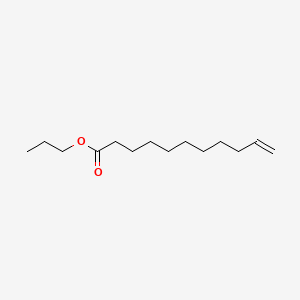
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate is a chemical compound with the molecular formula C15H26O2. It is known for its fruity and floral aroma, often described as having a scent reminiscent of fresh roses and fruits . This compound is a colorless to pale yellow liquid that is soluble in ethanol, ether, and chloroform but insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate typically involves esterification reactions. One common method is the reaction between 1,5-dimethyl-1-vinylhex-4-enol and 3-phenylpropionic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-phenylpropionic acid derivatives.
Reduction: 1,5-Dimethyl-1-vinylhex-4-enyl alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with lipid membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dimethyl-1-vinylhex-4-enyl acetate
- 1,5-Dimethyl-1-vinylhex-4-enyl butyrate
- 1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Uniqueness
1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate stands out due to its unique combination of a vinyl group and a phenylpropionate ester, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various fields .
Propiedades
Número CAS |
71617-12-4 |
|---|---|
Fórmula molecular |
C19H26O2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-yl 3-phenylpropanoate |
InChI |
InChI=1S/C19H26O2/c1-5-19(4,15-9-10-16(2)3)21-18(20)14-13-17-11-7-6-8-12-17/h5-8,10-12H,1,9,13-15H2,2-4H3 |
Clave InChI |
RBQBQDDJTGLLOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)OC(=O)CCC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


